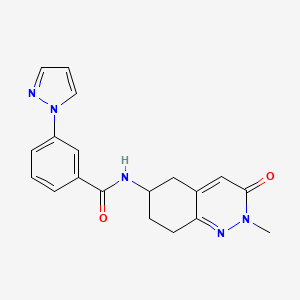

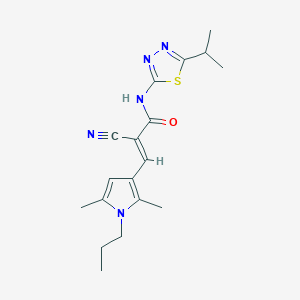

![molecular formula C21H24N4O3S B2903045 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide CAS No. 886904-77-4](/img/structure/B2903045.png)

N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)propionamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, a sulfonyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and piperidine rings are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the piperidine ring, the sulfonyl group, and the amide group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, including our compound of interest, have been reported to exhibit significant antibacterial properties . They are particularly effective against a variety of bacterial strains, making them potential candidates for the development of new antibacterial agents. This is crucial in the era of increasing antibiotic resistance .

Antitumor Potential

The structure of imidazole-based compounds has shown promise in antitumor activity . They have been evaluated against different cancer cell lines and have demonstrated potential in inhibiting tumor growth. This opens up avenues for the compound to be used in cancer therapy, possibly offering a new mechanism of action against cancerous cells .

Antiviral Applications

Imidazole derivatives are also known for their antiviral activities . The compound could be explored for its efficacy against various viral infections, contributing to the development of new antiviral drugs. This is particularly relevant given the ongoing challenges posed by viral pandemics .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole derivatives make them suitable for the treatment of inflammatory conditions. By modulating the body’s inflammatory response, they can provide relief from symptoms and could be incorporated into treatments for chronic inflammatory diseases .

Antidiabetic Effects

Research has indicated that imidazole compounds may have antidiabetic effects . They could play a role in regulating blood sugar levels and managing diabetes, which is a major global health concern. Further research in this area could lead to new therapeutic options for diabetic patients .

Antifungal and Antihelmintic Activities

These compounds have shown effectiveness in combating fungal infections and helminth infestations. Their antifungal and antihelmintic activities could be harnessed to develop treatments for conditions caused by these pathogens, improving patient outcomes and quality of life .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been found to interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structures and functional groups .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell signaling, metabolism, and gene expression, among others .

Pharmacokinetics

It is known that imidazole is a highly soluble compound, which suggests that it may have good bioavailability . The presence of the piperidine and sulfonyl groups may also influence its pharmacokinetic properties.

Result of Action

Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, among others .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Future Directions

properties

IUPAC Name |

N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-2-20(26)22-16-7-9-17(10-8-16)29(27,28)25-13-11-15(12-14-25)21-23-18-5-3-4-6-19(18)24-21/h3-10,15H,2,11-14H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXIFEFIUBQYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

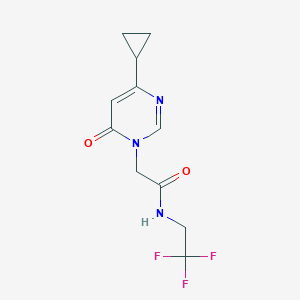

![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)

![(Z)-3-ethyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2902969.png)

![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

![Tert-butyl N-[2-cyclopropyl-2-(prop-2-ynylamino)propyl]carbamate](/img/structure/B2902978.png)

sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)

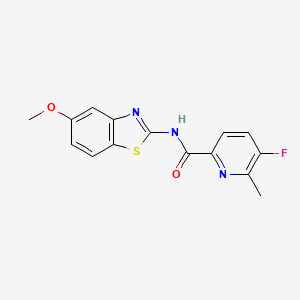

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)